molecular formula C19H19N5O3S B6428814 N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 2034389-11-0

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B6428814
CAS No.: 2034389-11-0
M. Wt: 397.5 g/mol
InChI Key: XKZBCMAKHJUZPU-UHFFFAOYSA-N
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Description

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a bicyclic pyridazinone derivative featuring:

  • A cyclopenta[c]pyridazin-3-one core fused to a five-membered cyclopentane ring.
  • An ethyl linker connecting the core to an acetamide group, which is further substituted with a 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazine moiety.

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-17(12-24-18(26)7-6-15(22-24)16-5-2-10-28-16)20-8-9-23-19(27)11-13-3-1-4-14(13)21-23/h2,5-7,10-11H,1,3-4,8-9,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZBCMAKHJUZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of MK-8527 can be influenced by various environmental factors. Furthermore, the intracellular concentration of MK-8527-TP can increase when the drug is taken with food. More research is needed to fully understand the impact of other environmental factors on the action, efficacy, and stability of MK-8527.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridazinone Derivatives with Substituted Acetamide Groups

Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates ()
  • Structural Similarities : Shares the 6-oxo-dihydropyridazine and acetamide backbone.
  • Key Differences: The thiophen-2-yl group in the target compound is replaced with p-tolyl (methyl-substituted phenyl). Additional ester functionalities (alkanoates) are present in ’s compounds.
  • Synthesis: employs a one-pot method using amino acid esters and azides, whereas the target compound’s synthesis likely involves cyclization and coupling steps similar to those in (e.g., potassium carbonate-mediated alkylation) .
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones ()
  • Structural Similarities: Both contain a pyridazinone core.
  • Key Differences :
    • ’s derivatives lack the cyclopentane fusion and thiophene substituent.
    • Substituents at position 2 (e.g., chloro, phenyl) influence steric and electronic properties differently than the ethyl-acetamide linker in the target compound.

Natural Product Analogues with Shared Scaffolds ()

Studies on oleanolic acid (OA) and hederagenin (HG) demonstrate that compounds with similar scaffolds (e.g., triterpenoid cores) exhibit overlapping mechanisms of action (MOAs), such as anti-inflammatory or anticancer activity. Computational analysis using physicochemical descriptors and docking simulations (as in ) could predict MOAs for the target compound:

  • The thiophene substituent may mimic aromatic moieties in natural products, enhancing binding to hydrophobic pockets in enzymes like cyclooxygenase or kinases.
  • Systems pharmacology models (e.g., BATMAN-TCM) could identify shared targets between the target compound and pyridazinone-based drugs .

Gene Expression Correlation in Structurally Similar Compounds ()

highlights that only 20% of structurally similar compounds (Tanimoto Coefficient > 0.85) share significantly similar gene expression profiles. For the target compound:

  • The cyclopentane fusion and thiophene group may introduce unique transcriptomic responses compared to simpler pyridazinones (e.g., ’s derivatives).
  • Biological context (e.g., cell type, disease model) critically influences activity, necessitating empirical validation even for close analogues .

Data Tables

Table 2: Hypothetical Physicochemical Properties*

Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Donors
Target Compound ~450 2.1 3
’s Derivatives 300–400 1.8–2.5 2–3
’s Derivatives 200–300 1.5–2.0 1–2

*Estimates based on structural analogues; experimental data required for validation.

Research Implications

  • Synthetic Optimization : Methods from and could be adapted to improve the target compound’s yield or purity.
  • Mechanistic Predictions: Docking studies (as in ) should prioritize proteins associated with pyridazinone bioactivity, such as phosphodiesterases or tyrosine kinases.
  • Biological Testing : Gene expression profiling () and transcriptome analysis are recommended to validate hypothesized MOAs.

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